

physical and chemical properties of 2-Fluoro-6-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475

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An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of **2-Fluoro-6-methoxybenzaldehyde** (CAS No. 146137-74-8), a key aromatic aldehyde intermediate. The document details its core physical and chemical properties, spectroscopic characteristics, and crucial safety and handling protocols. Emphasis is placed on its reactivity, influenced by the ortho-positioning of the electron-withdrawing fluorine atom and the electron-donating methoxy group, which makes it a valuable building block in synthetic chemistry. The guide explores its significant applications in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). A representative synthetic protocol is provided to illustrate its preparation, offering practical insights for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

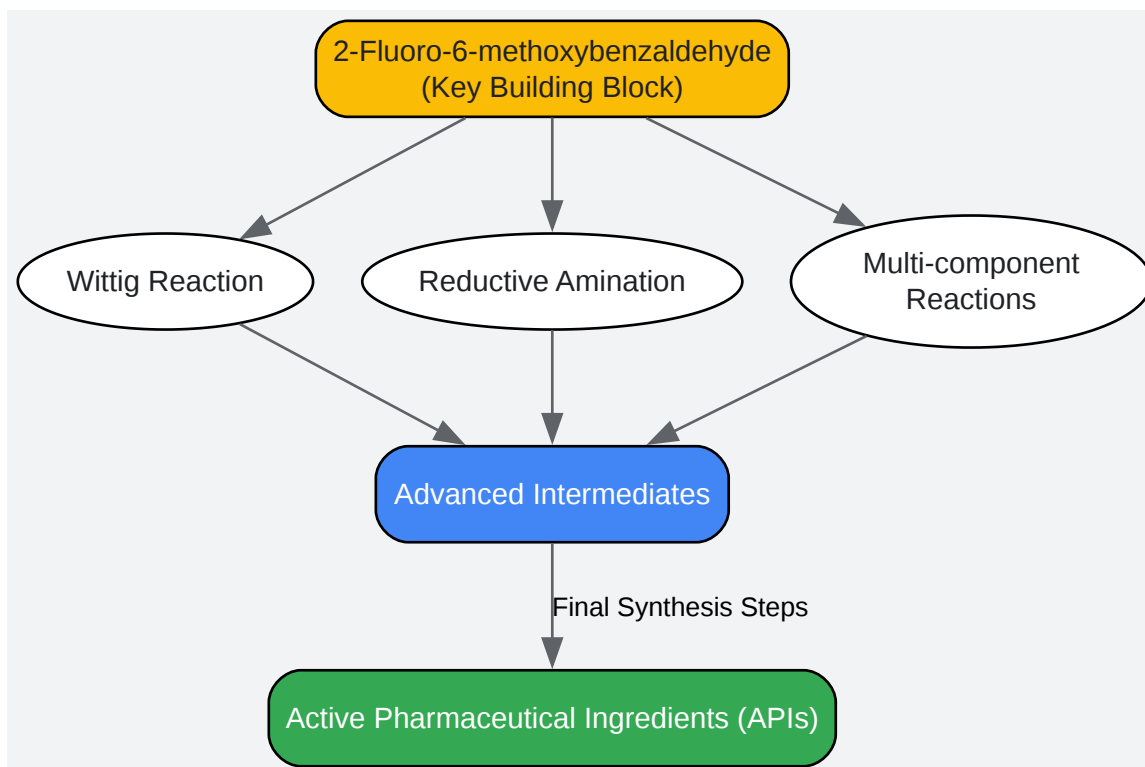
2-Fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.^[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aldehyde, imparts distinct electronic properties that are highly valuable in the construction of complex molecules.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-fluoro-6-methoxybenzaldehyde ^[2]
CAS Number	146137-74-8 ^{[1][2][3][4][5]}
Molecular Formula	C ₈ H ₇ FO ₂ ^{[1][2][3][5][6]}
Molecular Weight	154.14 g/mol ^{[2][5][6]}
Canonical SMILES	COC1=C(C(=CC=C1)F)C=O ^{[2][5]}
InChI Key	UIOAYOIJMYMOEU-UHFFFAOYSA-N ^[2]

| Common Synonyms | 6-Fluoro-o-anisaldehyde, 2-Methoxy-6-fluorobenzaldehyde^{[1][6]} |

Below is a diagram illustrating the molecular structure of the compound.



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References

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